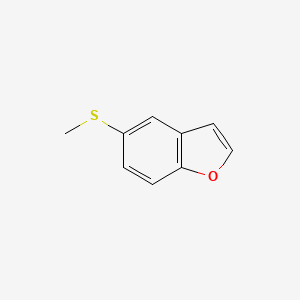![molecular formula C11H9IN2O B12871644 3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features an isoxazole ring fused with a pyrrole ringIsoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Iodine Atom: The iodine atom can be introduced through the iodination of the phenyl group using molecular iodine in the presence of a suitable oxidizing agent.
Formation of the Pyrrolo Ring: The pyrrolo ring can be formed through a cyclization reaction involving the isoxazole derivative and a suitable amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly catalysts to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Substitution: The iodine atom on the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(2-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Uniqueness
3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C11H9IN2O |
|---|---|
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
3-(2-iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9IN2O/c12-9-4-2-1-3-7(9)10-8-5-6-13-11(8)15-14-10/h1-4,13H,5-6H2 |
Clave InChI |
QCXPCDFOCNCMGN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=NO2)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


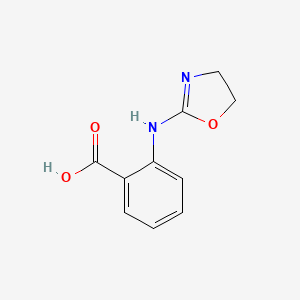
![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
![1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871585.png)
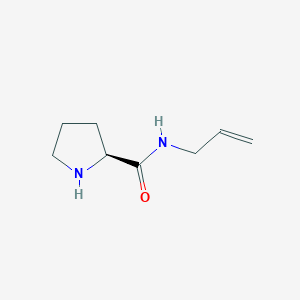
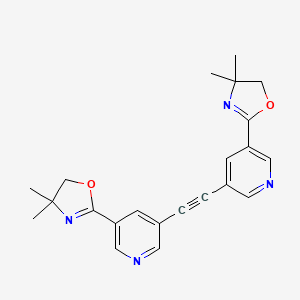
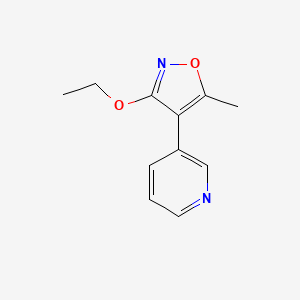
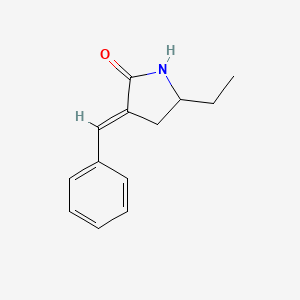
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
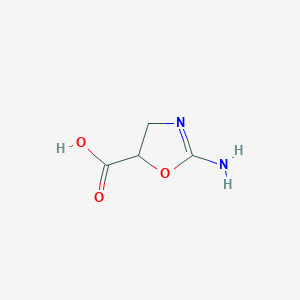

![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
